
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: is a complex organometallic compound with the molecular formula C31H24MoN2OP . This compound is notable for its unique structure, which includes a molybdenum center coordinated to various ligands, including carbon monoxide, cyclopenta-1,3-diene, (4-methylphenyl)iminoazanide, and triphenylphosphanium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium typically involves the reaction of molybdenum pentachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as sodium amalgamThe final step involves the addition of triphenylphosphanium to the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: Ligands such as carbon monoxide and triphenylphosphanium can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligand exchange reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield molybdenum(VI) complexes, while reduction may produce molybdenum(II) species .
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Material Science: It is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Studies:
Wirkmechanismus
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium exerts its effects involves the coordination of its ligands to the molybdenum center. This coordination influences the electronic properties of the molybdenum, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other molybdenum complexes with different ligand sets, such as:
- Carbon monoxide;cyclopenta-1,3-diene;manganese
- Carbon monoxide;cyclopenta-1,3-diene;iron
- Carbon monoxide;cyclopenta-1,3-diene;ruthenium .
Uniqueness
What sets carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium apart is its unique combination of ligands, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
Eigenschaften
Molekularformel |
C31H28MoN2OP- |
|---|---|
Molekulargewicht |
571.5 g/mol |
IUPAC-Name |
carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C7H7N2.C5H5.CO.Mo/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(9-8)5-3-6;1-2-4-5-3-1;1-2;/h1-15H;2-5H,1H3;1-5H;;/q;2*-1;;/p+1 |
InChI-Schlüssel |
AQQYRGRSMUQQBA-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC=C(C=C1)N=[N-].[C-]#[O+].[CH-]1C=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


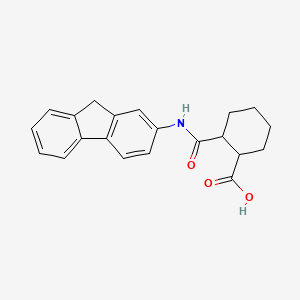
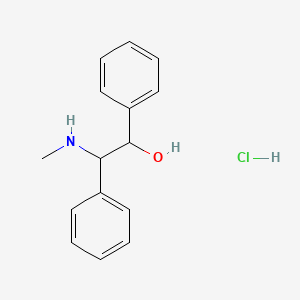

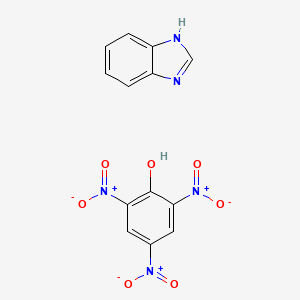
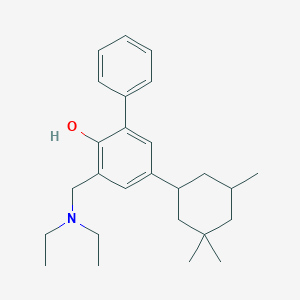
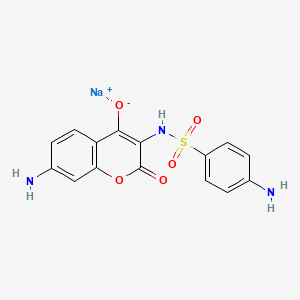
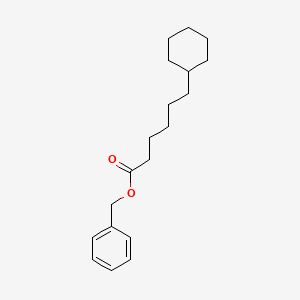
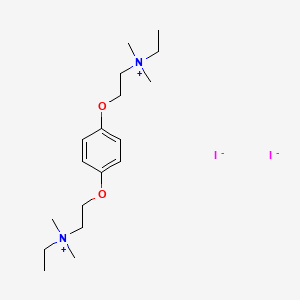
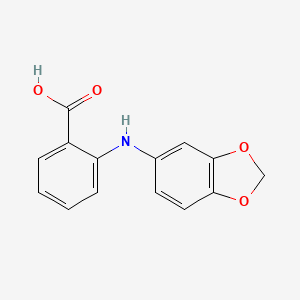


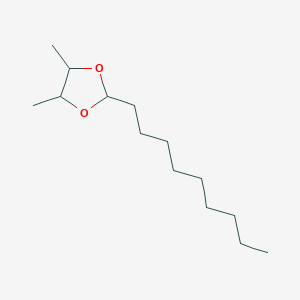
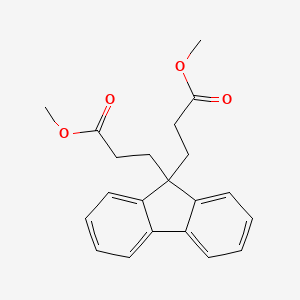
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
